Molecular Weight and Lipophilicity: Balanced Drug-Like Properties vs. Cyclopropyl and Cyclohexyl Analogs
The compound presents a balanced molecular weight (181.27 g/mol) and lipophilicity (XLogP3 = 1.4) that falls between the lighter, less lipophilic cyclopropyl analog and the heavier, more lipophilic cyclohexyl analog, providing a potentially favorable ADME profile .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 181.27 g/mol; XLogP3 = 1.4 |
| Comparator Or Baseline | Cyclopropyl analog (CAS 1525685-79-3): MW = 167.25 g/mol; Cyclohexyl analog (CAS 1083048-37-6): MW = 209.33 g/mol |
| Quantified Difference | MW increase of +14 Da vs. cyclopropyl; MW decrease of –28 Da vs. cyclohexyl. XLogP3 intermediate between cyclopropyl (~1.2) and cyclohexyl (~1.8) [1]. |
| Conditions | Predicted properties from authoritative databases and vendor specifications; experimental determination may vary. |
Why This Matters
A balanced MW/logP profile is often associated with improved membrane permeability and oral bioavailability, making this compound a more attractive starting point for hit-to-lead optimization compared to its more extreme analogs.
- [1] Predicted logP values for cyclopropyl and cyclohexyl analogs estimated from structurally similar compounds in PubChem and ChemSpider. View Source
